

A Comparative Guide to the Synthesis and Characterization of GdNi5

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Compound of Interest

Compound Name: Gadolinium--nickel (1/5)

Cat. No.: B15489513

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This guide provides a comprehensive comparison of the synthesis and characterization of the intermetallic compound GdNi5 against its structural analogues, LaNi5 and TbNi5. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the replication of published findings and a comparative analysis of these materials.

Data Presentation

The quantitative data for GdNi5 and its alternatives, LaNi5 and TbNi5, are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data

Compound	Crystal System	Space Group	Lattice Parameter 'a' (Å)	Lattice Parameter 'c' (Å)
GdNi5	Hexagonal	P6/mmm	4.881	3.946
LaNi5	Hexagonal	P6/mmm	5.001	3.986
TbNi5	Hexagonal	P6/mmm	~4.9	~4.0

Table 2: Magnetic and Thermal Properties



Compound	Magnetic Ordering Type	Curie Temperature (Tc) (K)	Magnetic Moment (μΒ/f.u.)
GdNi5	Ferrimagnetic	32[1]	6.2[1]
LaNi5	Pauli Paramagnet	N/A	N/A
TbNi5	Ferromagnetic	23 - 24[2]	-

Experimental Protocols

Detailed methodologies for the synthesis and key characterization experiments are provided below.

Synthesis: Argon Arc Melting

The synthesis of GdNi5, LaNi5, and TbNi5 is reliably achieved through argon arc melting.

- 1. Starting Materials:
- High-purity Gadolinium (Gd), Lanthanum (La), or Terbium (Tb) metal (99.9% or higher).
- High-purity Nickel (Ni) metal (99.99% or higher).
- 2. Stoichiometric Preparation:
- The constituent metals are weighed in a stoichiometric ratio of 1:5 (e.g., for GdNi5, one molar equivalent of Gd to five of Ni). A slight excess of the rare-earth element may be used to compensate for potential sublimation losses.
- 3. Arc Melting Procedure:
- The weighed metals are placed on a water-cooled copper hearth within an arc furnace chamber.
- The chamber is evacuated to a high vacuum (< 10⁻⁵ torr) and subsequently backfilled with high-purity argon gas to a pressure of approximately 500-600 torr. This process is repeated several times to ensure an inert atmosphere.



- A tungsten electrode is used to strike an electric arc, melting the charge.
- The sample is melted and re-solidified multiple times (typically 4-5 times), flipping the button over between each melting cycle to ensure homogeneity.

4. Annealing:

- To promote phase purity and relieve internal stresses, the as-cast button is wrapped in tantalum foil, sealed in an evacuated quartz tube, and annealed at a high temperature (e.g., 900-1000 °C) for an extended period (e.g., 1-2 weeks).
- Following annealing, the sample is quenched in cold water.

Characterization

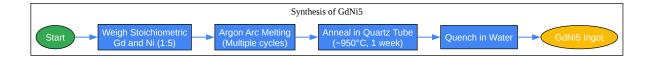
- 1. X-ray Diffraction (XRD):
- Purpose: To determine the crystal structure and phase purity of the synthesized compound.
- Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
- Sample Preparation: A small portion of the annealed ingot is ground into a fine powder.
- Data Collection: The powder is mounted on a sample holder, and the diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02°.
- Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software to identify the crystal structure, determine lattice parameters, and confirm phase purity.
- 2. Magnetic Susceptibility Measurement:
- Purpose: To investigate the magnetic properties, including the magnetic ordering temperature.
- Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Vibrating Sample Magnetometer (VSM).



- Sample Preparation: A small, regularly shaped piece of the annealed sample is used.
- Measurement Protocol:
 - Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is increased. Subsequently, the sample is cooled again in the presence of the same magnetic field, and the magnetization is measured upon warming (FC). The Curie temperature (Tc) is determined from the sharp change in magnetization.
 - Isothermal Magnetization: The magnetic moment is measured as a function of the applied magnetic field at various constant temperatures.
- 3. Heat Capacity Measurement:
- Purpose: To study the thermal properties and confirm the magnetic phase transition.
- Instrumentation: A Physical Property Measurement System (PPMS) with a heat capacity option.
- Sample Preparation: A small, flat piece of the sample with a known mass is used.
- Measurement Protocol: The heat capacity is measured as a function of temperature using a
 relaxation method. The measurement is typically performed over a temperature range that
 includes the magnetic ordering temperature. A lambda-type anomaly in the heat capacity
 curve is indicative of a second-order phase transition, such as the ferromagnetic to
 paramagnetic transition.

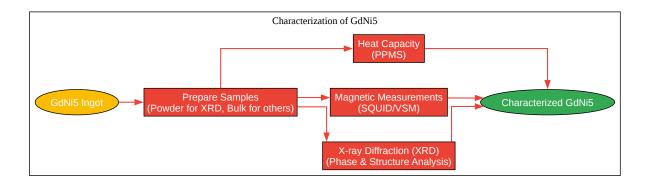
Mandatory Visualization





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Synthesis workflow for GdNi5.



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Characterization workflow for GdNi5.

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References



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- 2. arxiv.org [arxiv.org]
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